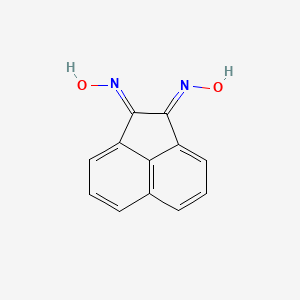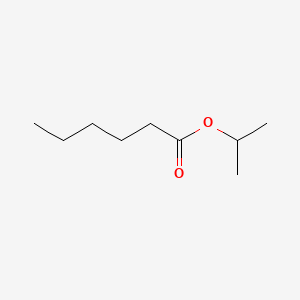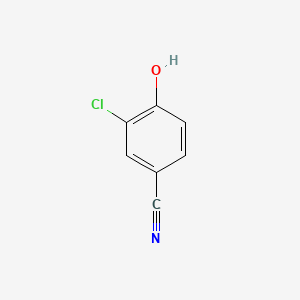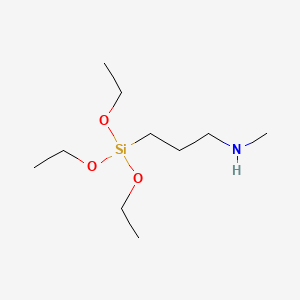
N-Méthyl-3-(triéthoxysilyl)propylamine
Vue d'ensemble
Description
“1-Propanamine, N-methyl-3-(triethoxysilyl)-” is an organosilicon compound. It is a derivative of propanamine where a methyl group is attached to the nitrogen atom and a triethoxysilyl group is attached to the third carbon atom .
Molecular Structure Analysis
The molecular formula of “1-Propanamine, N-methyl-3-(triethoxysilyl)-” is C9H23NO3Si . This indicates that the molecule consists of 9 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 silicon atom .
Physical and Chemical Properties Analysis
The molecular weight of “1-Propanamine, N-methyl-3-(triethoxysilyl)-” is 221.3693 . Other physical and chemical properties such as boiling point, density, and appearance can vary depending on the conditions and need to be determined experimentally .
Applications De Recherche Scientifique
Modification de surface et fonctionnalisation
N-Méthyl-3-(triéthoxysilyl)propylamine: est largement utilisé en chimie de surface pour modifier divers substrats tels que le verre, les métaux et les polymères. Le groupe triéthoxysilyle permet au composé de former une monocouche auto-assemblée sur ces surfaces, introduisant des fonctionnalités amines. Ces groupes amines peuvent servir de points d'ancrage pour des réactions chimiques ultérieures, permettant la fixation de biomolécules ou d'autres entités chimiques .
Synthèse de particules de silice
Ce composé joue un rôle crucial dans la synthèse de nanoparticules de silice. Il agit comme un précurseur dans les procédés sol-gel, où ses groupes éthoxy hydrolysables réagissent pour former des liaisons siloxane, conduisant à la formation de réseaux de silice. Les particules de silice résultantes sont souvent utilisées dans les systèmes d'administration de médicaments et les applications diagnostiques en raison de leur biocompatibilité et de leur facilité de fonctionnalisation .
Catalyseurs en synthèse organique
En synthèse organique, This compound est utilisé comme catalyseur pour diverses réactions, notamment les aminations, les condensations et les polymérisations. Sa fonctionnalité amine peut activer les substrats ou les intermédiaires, augmentant les vitesses de réaction et la sélectivité .
Inhibition de la corrosion
Le composé est étudié pour son potentiel en tant qu'inhibiteur de corrosion. Lorsqu'il est appliqué sur des surfaces métalliques, il peut former une couche protectrice qui empêche l'oxydation et la corrosion. Ceci est particulièrement utile pour prolonger la durée de vie des machines et des infrastructures industrielles .
Promotion de l'adhésion
This compound: sert de promoteur d'adhésion dans les revêtements et les adhésifs. Il améliore la liaison entre les polymères organiques et les substrats inorganiques, ce qui est essentiel pour la durabilité et les performances des matériaux composites .
Développement de matériaux hybrides
Le composé est instrumental dans la création de matériaux hybrides organo-inorganiques. En reliant des polymères organiques à des silicates inorganiques, il contribue à la formation de matériaux aux propriétés mécaniques, thermiques et chimiques améliorées. Ces hybrides trouvent des applications dans l'électronique, l'optique et les composites avancés .
Safety and Hazards
Mécanisme D'action
Target of Action
N-Methyl-3-(triethoxysilyl)propylamine, also known as N-Methyl-3-(triethoxysilyl)propan-1-amine or 1-Propanamine, N-methyl-3-(triethoxysilyl)-, is a type of organosilicon compound Similar organosilicon compounds are known to interact with various organic and inorganic materials, modifying their surface properties .
Mode of Action
It is known that organosilicon compounds can undergo various reactions, such as condensation and polymerization . These reactions can lead to changes in the properties of the target materials, such as increased hydrophobicity, improved adhesion, and enhanced stability .
Biochemical Pathways
Organosilicon compounds are known to interact with various biochemical pathways, depending on their specific structure and the nature of their target materials .
Pharmacokinetics
It is known that organosilicon compounds can be absorbed and distributed in various ways, depending on their specific structure and the nature of their target materials .
Result of Action
It is known that organosilicon compounds can modify the properties of their target materials, leading to various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of N-Methyl-3-(triethoxysilyl)propylamine can be influenced by various environmental factors. For example, the presence of moisture can affect the reactivity of organosilicon compounds . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence their action .
Propriétés
IUPAC Name |
N-methyl-3-triethoxysilylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO3Si/c1-5-12-15(13-6-2,14-7-3)10-8-9-11-4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPZJXALAREFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064090 | |
| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6044-50-4 | |
| Record name | N-Methyl-3-aminopropyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6044-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006044504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-3-(triethoxysilyl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


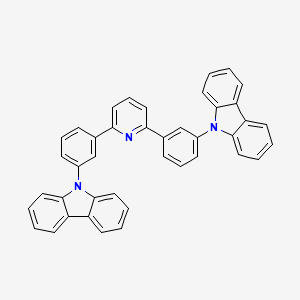


![[12]Cycloparaphenylene](/img/structure/B1661916.png)
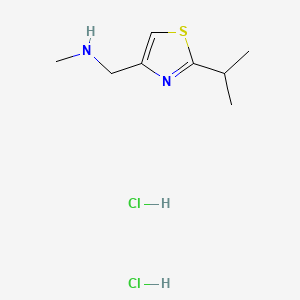
![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)
![N-([1,1':3',1''-Terphenyl]-5'-YL)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1661920.png)

